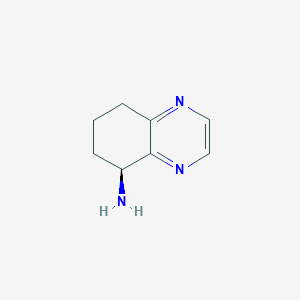
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine is a chiral organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring system with an amine group at the 5th position. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of quinoxaline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often involve elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and yield. The use of chiral catalysts and advanced purification techniques, such as chiral chromatography, ensures the production of high-purity (S)-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form tetrahydroquinoxaline derivatives with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s chiral nature allows it to selectively interact with chiral centers in biological molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound without the tetrahydro and amine modifications.
6,7,8,9-Tetrahydroquinoxaline: A similar compound with a different substitution pattern.
5,6,7,8-Tetrahydroquinoxaline-5-carboxylic acid: A derivative with a carboxylic acid group instead of an amine.
Uniqueness: (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its specific (S)-enantiomeric form, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(5S)-5,6,7,8-tetrahydroquinoxalin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m0/s1 |
Clé InChI |
ABSBOMCIPXOKJL-LURJTMIESA-N |
SMILES isomérique |
C1C[C@@H](C2=NC=CN=C2C1)N |
SMILES canonique |
C1CC(C2=NC=CN=C2C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)







![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)



